molecular formula C₃₇H₅₆F₇N₆O₁₆P B1152847 (1'S,2S,3S)-Fosaprepitant Dimeglumine

(1'S,2S,3S)-Fosaprepitant Dimeglumine

Cat. No.: B1152847
M. Wt: 1004.83
Attention: For research use only. Not for human or veterinary use.
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Description

(1'S,2S,3S)-Fosaprepitant Dimeglumine is a phosphorylated, water-soluble prodrug of the neurokinin-1 (NK1) receptor antagonist aprepitant . It was developed to overcome the solubility challenges of aprepitant, which precluded the development of an intravenous formulation . After intravenous administration, fosaprepitant is rapidly converted in vivo to the active drug, aprepitant, with this conversion typically occurring within 30 minutes . The primary research applications of Fosaprepitant Dimeglumine are focused on the study of chemotherapy-induced nausea and vomiting (CINV) . Its mechanism of action is mediated entirely through its active metabolite, aprepitant, which is a potent, selective, and high-affinity antagonist of the human substance P/neurokinin-1 (NK1) receptor . By blocking these receptors in the central and peripheral nervous systems, aprepitant inhibits the emetic reflex triggered by substance P, a key neuropeptide released during chemotherapy treatment . This makes Fosaprepitant Dimeglumine a critical tool for researchers investigating multimodal antiemetic therapy, where it is studied in combination with 5-HT3 receptor antagonists and corticosteroids to provide comprehensive protection against both the acute and delayed phases of CINV . Clinical trials have demonstrated that a single intravenous dose of this prodrug can provide equivalent antiemetic protection to a multi-day oral regimen of aprepitant, simplifying the treatment paradigm and offering significant utility in translational research . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₃₇H₅₆F₇N₆O₁₆P

Molecular Weight

1004.83

Origin of Product

United States

Molecular Architecture and Stereochemical Considerations of 1 S,2s,3s Fosaprepitant Dimeglumine

Structural Elucidation of the Phosphorylated Aprepitant (B1667566) Moiety

Fosaprepitant (B1673561) is a phosphorylated prodrug of aprepitant. nih.govhumanjournals.com The chemical structure of the fosaprepitant free acid is specifically described by its IUPAC name: [3-{[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl}-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid. nih.govwikipedia.org This nomenclature precisely defines the complex arrangement of its constituent parts, which includes a morpholine (B109124) ring, a trifluoromethyl-substituted phenyl group, and a triazolone ring system.

The core difference between fosaprepitant and its active metabolite, aprepitant, is the presence of a phosphonic acid group. This group is attached to the nitrogen atom of the triazolone ring of the aprepitant molecule. nih.govresearchgate.net This phosphorylation is a deliberate prodrug strategy designed to overcome the formulation challenges associated with aprepitant. nih.gov The addition of this polar phosphate (B84403) group fundamentally alters the molecule's physical properties, though it renders the molecule pharmacologically inactive until it is metabolized back to aprepitant in vivo. researchgate.netdrugs.com

Table 1: Comparison of Molecular Properties of Aprepitant and Fosaprepitant (Free Acid)
PropertyAprepitantFosaprepitant (Free Acid)
Molecular FormulaC23H21F7N4O3C23H22F7N4O6P
Molecular Weight534.43 g/mol614.41 g/mol
Pharmacological RoleActive NK1 Receptor AntagonistInactive Prodrug

Importance of the Dimeglumine Counterion in Prodrug Design

While phosphorylation makes the aprepitant moiety more suitable for an aqueous formulation, the creation of a stable and readily usable intravenous product is further enhanced by the use of a counterion. Fosaprepitant is formulated as a dimeglumine salt, a white to off-white amorphous powder that is freely soluble in water. fda.gov Aprepitant itself has formulation issues that limit it to oral administration. nih.gov The development of a water-soluble prodrug was necessary to provide an intravenous option for patients who may not be able to tolerate oral medications. nih.govresearchgate.net

The dimeglumine salt, formally named 1-Deoxy-1-(methylamino)-D-glucitol, serves as the counterion to the acidic phosphonic acid group of fosaprepitant. fda.govbaxterpi.com This salt formation significantly increases the aqueous solubility of the compound, a critical property for any drug intended for intravenous infusion. researchgate.netnih.gov When the prodrug is administered and subsequently converted to aprepitant, both the phosphate group and the meglumine (B1676163) molecules are liberated into the system. fda.gov The choice of meglumine as the counterion is a key element in the successful design of this water-soluble prodrug, enabling a stable, injectable formulation. fda.govdrugbank.com

Table 2: Physicochemical Properties of Fosaprepitant Forms
Compound FormKey Physicochemical PropertyPurpose
Fosaprepitant (Free Acid)Contains polar phosphonic acid groupIntroduces hydrophilic character
Fosaprepitant DimeglumineFreely soluble in waterEnables stable intravenous formulation

Significance of Defined Stereochemistry (e.g., (1'S,2S,3S) configuration) in Receptor Recognition and Biological Activity

The biological activity of many pharmaceutical compounds is critically dependent on their three-dimensional structure, a concept known as stereochemistry. biomedgrid.comyoutube.com Molecules with the same chemical formula but different spatial arrangements of atoms are called stereoisomers. biomedgrid.com In living systems, which are themselves chiral, different stereoisomers of a drug can interact very differently with biological targets like enzymes and receptors. nih.govmdpi.com One isomer may produce the desired therapeutic effect, while another may be less active, inactive, or even cause adverse effects. biomedgrid.comnih.gov

Fosaprepitant possesses three chiral centers, which means there are eight possible stereoisomers. rhhz.net However, only one specific stereoisomer exhibits the potent NK1 receptor antagonist activity. The therapeutically active form of fosaprepitant has the (1'R, 2S, 3R) configuration. nih.govwikipedia.org This precise spatial arrangement is essential for high-affinity binding to the neurokinin-1 receptor. cancernetwork.comfda.gov The interaction between the drug and its receptor is highly specific, akin to a key fitting into a lock; only the correctly shaped molecule can bind effectively and elicit the desired biological response. nih.gov The antagonist action of aprepitant involves blocking the binding of substance P to the NK1 receptor, which in turn prevents the transmission of emetic signals. nih.govmdpi.com This blockade is dependent on the molecule's ability to fit perfectly into the receptor's binding site, a feat only achieved by the (1'R, 2S, 3R) stereoisomer. mdpi.com

Table 3: Chiral Centers of Active Fosaprepitant Moiety
LocationDesignated Configuration
C1 of the ethoxy side chainR
C2 of the morpholine ringS
C3 of the morpholine ringR

Analysis of Related Isomers and Their Stereochemical Impact on Prodrug Characteristics

Given that the synthesis of a molecule with three chiral centers can potentially yield eight stereoisomers, the control of stereochemistry during the manufacturing process is paramount. rhhz.net The other seven isomers of fosaprepitant are considered process-related impurities. researchgate.net Research has described the deliberate synthesis of several of these isomers, such as the RRR-FPT, RSR-FPT, and SSR-FPT, primarily for their use as reference standards in quality control procedures to ensure the purity of the final drug product. rhhz.netresearchgate.net

The presence of these related isomers has a significant impact on the characteristics of the prodrug, not from a therapeutic standpoint, but from a quality and regulatory one. Since biological activity is exclusive to the (1'R, 2S, 3R) isomer, any other isomer is pharmacologically undesirable. Their presence in the final product would reduce the concentration of the active substance and potentially introduce compounds with unknown pharmacological or toxicological profiles. biomedgrid.com Therefore, robust analytical methods, such as HPLC, are developed to detect and quantify these stereoisomeric impurities to ensure that the final fosaprepitant dimeglumine product meets stringent purity specifications. researchgate.net

Table 4: Examples of Known Fosaprepitant Isomers
Isomer Name/DesignationStereochemical ConfigurationRole
Fosaprepitant(1'R, 2S, 3R)Active Pharmaceutical Ingredient
Fosaprepitant (R,R,R)-Isomer(1'R, 2R, 3R)Impurity / Reference Standard
ent-Fosaprepitant (Enantiomer)(1'S, 2R, 3S)Impurity / Reference Standard
Fosaprepitant Impurity D(1'R, 2S, 3S)Impurity / Reference Standard

Synthetic Methodologies and Chemical Transformations of 1 S,2s,3s Fosaprepitant Dimeglumine

Multi-Step Synthesis of Aprepitant (B1667566) Precursor

The stereochemical integrity of Aprepitant is crucial for its biological activity, necessitating the synthesis of specific chiral intermediates. Two key building blocks are the enantiopure alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, and a homochiral oxazinone intermediate. acs.orgresearchgate.net

The synthesis of the chiral alcohol has been achieved via catalytic asymmetric transfer hydrogenation of the corresponding ketone. researchgate.net While the initial reduction provides the alcohol in 90–92% enantiomeric excess (ee), a subsequent isolation procedure involving the formation of an inclusion complex can upgrade the ee to over 99%. researchgate.net

Another critical aspect is the stereoselective synthesis of the morpholine (B109124) core's precursor. An efficient method involves the direct condensation of N-benzyl ethanolamine (B43304) with glyoxylic acid to yield a 2-hydroxy-1,4-oxazin-3-one. nih.govacs.org A particularly innovative approach for obtaining an enantiopure oxazinone starting material utilizes a crystallization-induced dynamic resolution process. acs.org This allows for the conversion of a mixture of diastereomers into a single desired isomer, significantly improving the efficiency of the synthesis. nih.govacs.org

Chiral Intermediate Synthetic Method Highlight Key Feature
(R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-olCatalytic asymmetric transfer hydrogenationUpgrade of enantiomeric excess (>99%) via inclusion complex formation. researchgate.net
Enantiopure OxazinoneCrystallization-induced dynamic resolutionEfficiently provides a single enantiomer from a diastereomeric mixture. acs.org
cis-sec-Amine Penultimate IntermediateLewis acid-catalyzed trans acetalizationHighly stereoselective introduction of the chiral side chain. acs.orgnih.gov

The formation of the Aprepitant core involves several key chemical reactions that assemble the morpholine ring and append the necessary substituents with the correct stereochemistry.

A pivotal step is the Lewis acid-mediated coupling of the chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, with an activated 2-hydroxy-1,4-oxazin-3-one intermediate. nih.govacs.org This reaction initially forms a mixture of acetal (B89532) diastereomers. acs.org Through a novel crystallization-induced asymmetric transformation, this mixture can be converted into a single, desired isomer. nih.govacs.org

Phosphorylation Strategies for Fosaprepitant (B1673561) Generation

Fosaprepitant is a prodrug of Aprepitant, designed to overcome the low water solubility of the parent compound. nih.gov This is achieved by introducing a phosphoryl group onto the triazolinone ring of Aprepitant. The conversion is accomplished through chemical phosphorylation, followed by deprotection.

The phosphorylation of Aprepitant is typically achieved by reacting it with a suitable phosphorylating agent in the presence of a strong base. A common and effective phosphorylating agent for this transformation is tetrabenzyl pyrophosphate. google.comgoogle.com

The reaction requires anhydrous conditions and is often carried out in aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF). google.comgoogle.com The choice of base is critical for the deprotonation of the triazolinone nitrogen, making it nucleophilic enough to attack the phosphorylating agent. A variety of bases have been employed, including alkali metal hydroxides like lithium hydroxide (B78521) (LiOH) and potassium hydroxide (KOH), as well as non-hydroxide bases like sodium hexamethyldisilazide and Diaza(1,3)bicyclo[5.4.0]undecane (DBU). google.comgoogle.com The reaction is generally conducted at ambient temperatures (25-35°C). google.com

The efficiency of the phosphorylation step is highly dependent on the specific combination of base and solvent used. Research has focused on optimizing these conditions to maximize the yield of the desired dibenzyl fosaprepitant intermediate. The yields can vary significantly, highlighting the importance of process optimization. google.com

For example, using lithium hydroxide monohydrate as the base in DMSO has been reported to give a yield of the dibenzyl intermediate around 83.5%. google.com In contrast, employing potassium hydroxide in the same solvent can also be effective. google.com The use of organic bases like DBU in a solvent such as DMF has been shown to produce the intermediate with a yield of 87.4%. google.com These findings indicate that a careful selection of reagents and conditions is necessary to achieve an efficient and high-yielding phosphorylation process suitable for large-scale production.

Base Solvent Phosphorylating Agent Yield (%)
Lithium Hydroxide (LiOH)DMSOTetrabenzyl Pyrophosphate83.5% google.com
Potassium Hydroxide (KOH)DMSOTetrabenzyl PyrophosphateN/A
Diaza(1,3)bicyclo[5.4.0]undecane (DBU)DMFTetrabenzyl Pyrophosphate87.4% google.com
Sodium HexamethyldisilazideAnhydrous TetrahydrofuranTetrabenzyl PyrophosphateN/A google.com

Salt Formation with Meglumine (B1676163): Principles and Process Optimization

The final step in the synthesis of (1'S,2S,3S)-Fosaprepitant Dimeglumine is the formation of the dimeglumine salt. nih.gov This transformation is crucial as it converts the phosphorylated intermediate, which is itself a prodrug, into a highly water-soluble form suitable for intravenous administration. nih.gov Fosaprepitant dimeglumine is an organoammonium salt formed from the reaction of one equivalent of fosaprepitant with two equivalents of meglumine (1-deoxy-1-(methylamino)-D-glucitol). nih.gov

The process begins with the deprotection of the benzyl (B1604629) groups from the dibenzyl fosaprepitant intermediate. This is commonly achieved via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney Nickel, or Pearlman's catalyst (palladium hydroxide on carbon). google.com The reaction removes the benzyl protecting groups to yield the free phosphonic acid, Fosaprepitant. google.comgoogle.com

Following deprotection, the salt formation is carried out by reacting the resulting Fosaprepitant with N-methyl-D-glucamine (meglumine). google.comgoogle.com The principle behind this reaction is a standard acid-base neutralization. researchgate.net Fosaprepitant is acidic due to the phosphonic acid group, while meglumine is a basic amino sugar. The reaction is typically performed in a solvent like methanol. google.comgoogleapis.com The process is optimized by controlling parameters such as temperature, stirring time, and the method of isolation. google.comgoogleapis.com The final product is often isolated by precipitation or crystallization from the reaction mixture by adding an anti-solvent, such as isopropyl alcohol, followed by filtration and drying to yield pure fosaprepitant dimeglumine as a white to off-white amorphous powder. google.comgoogleapis.comfda.gov

Challenges in Industrial-Scale Synthesis and Process Improvement

The commercial-scale synthesis of this compound, a critical antiemetic agent, presents a multitude of challenges that necessitate continuous process improvement. These difficulties primarily revolve around ensuring stereochemical purity, managing unstable intermediates, achieving high purity of the final active pharmaceutical ingredient (API), and moving away from hazardous and extreme reaction conditions.

A significant hurdle in the synthesis is the presence of three chiral centers in the molecule, which gives rise to the possibility of eight different isomers. rhhz.net The manufacturing process must be highly stereoselective to produce the desired (1'S,2S,3S) isomer, as isomeric impurities can be difficult to remove and are unacceptable under strict regulatory guidelines. rhhz.netnih.gov Initial optical purity of key starting materials is critical, as any enantiomeric excess of the wrong isomer can propagate through the synthesis, leading to a final product that is challenging to purify. rhhz.net

Another major issue lies in the stability of key intermediates. The dibenzyl ester intermediate, formed during the phosphorylation of aprepitant, is notably unstable and prone to decomposition, making it unsuitable for storage as an intermediate during production. rhhz.netpatsnap.com This instability complicates the purification process and can lead to lower yields and the formation of impurities. patsnap.comgoogleapis.com The crude dibenzyl ester intermediate should be used immediately in the subsequent reduction step to avoid degradation. rhhz.net Furthermore, the final fosaprepitant product itself is hygroscopic and requires careful handling and storage conditions. rhhz.net

Purification of the final fosaprepitant dimeglumine salt is another significant challenge. The process must effectively remove not only isomeric impurities but also process-related impurities, degradation products, and residual solvents. google.comresearchgate.net Achieving the high purity of at least 99.8% required for pharmaceutical use necessitates robust and optimized purification protocols. google.com The removal of the palladium catalyst used in the hydrogenation step is also a critical and challenging aspect of ensuring the final product's quality. googleapis.com

Early synthetic routes for fosaprepitant often employed harsh and hazardous reaction conditions, such as the use of strong bases like sodium hexamethyldisilazide (NaHMDS) and pyrophoric reagents at cryogenic temperatures. google.comepo.org Such conditions are not ideal for large-scale industrial production due to safety concerns, energy inefficiency, and the need for specialized equipment. google.comgoogle.com

To address these challenges, significant research has focused on process improvement. Innovations include the development of more moderate and controllable reaction conditions, such as using alternative bases and solvents that are safer and more environmentally friendly. google.comgoogle.com New purification techniques, including the use of specific anti-solvents like isopropyl alcohol or acetonitrile (B52724) to induce crystallization, have been developed to improve the purity and reduce residual solvents in the final product. google.comgoogle.comgoogle.com

One notable process improvement involves the isolation of a more stable intermediate salt. The formation of the dicyclohexylamine (B1670486) (DCHA) salt of fosaprepitant after the phosphorylation step allows for easier purification of the intermediate before the final debenzylation and salt formation, leading to a higher purity final product. googleapis.com

The hydrogenation step, critical for removing the benzyl protecting groups, has also been a focus of optimization. Research has explored various catalysts and reaction conditions to enhance yield, purity, and efficiency. google.comnumberanalytics.com The goal is to achieve a clean and complete reaction, simplifying the subsequent purification steps. google.com

These process improvements aim to make the industrial-scale synthesis of this compound more efficient, safer, and more economical, while consistently delivering a high-purity product. google.comgoogle.com

Detailed Research Findings

The following tables summarize key findings from research focused on overcoming the challenges in the synthesis of this compound.

Table 1: Comparison of Hydrogenation Catalysts and Solvents for Fosaprepitant Dimeglumine Synthesis

CatalystSolventYieldPurityReference
Pd/CIsopropanol73%Impurities < 0.05% google.com
Pd/CTetrahydrofuran (THF)75%Impurities < 0.05% google.com
Raney NiMethanol-Impurities < 0.05% google.com
Pearlman's catalystMethanol-Impurities < 0.05% google.com
Palladium hydroxide/CMethanol-- google.com
This table illustrates the exploration of different catalytic systems and solvents for the debenzylation of the dibenzyl fosaprepitant intermediate. The goal is to achieve high yield and purity while ensuring the removal of all impurities to below 0.05%.

Table 2: Purification Methods and Impurity Control

Purification StepMethodTarget Impurity LevelReference
Final ProductCrystallization from Methanol/AcetonePurity > 99.8% google.com
Final ProductCrystallization using Acetonitrile as anti-solventLow solvent residue google.com
Final ProductSlurrying in Acetone or EtherLow solvent residue google.com
IntermediateFormation of DCHA salt- googleapis.com
Final ProductHPLC AnalysisImpurity F < 0.15% google.com
This table highlights various techniques developed to purify the final product and key intermediates. High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for ensuring the level of specific impurities, such as "Impurity F," remains below the required threshold.

Table 3: Evolution of Reaction Conditions for Phosphorylation

BaseSolventTemperatureKey FeatureReference
Sodium hexamethyldisilazide-Ultra-lowEarly method, harsh conditions epo.org
Lithium hydroxide, Sodium hydroxide, etc.DMF, DMSO, NMP-Avoids cryogenic temperatures but uses high-boiling point solvents epo.org
Hydride base (e.g., Sodium Hydride)Ether solvent (e.g., THF)-Improved process google.com
Sodium hexamethyldisilazideAnhydrous Tetrahydrofuran-- patsnap.com
This table shows the progression from harsh, cryogenic conditions to more moderate and industrially viable reaction conditions for the critical phosphorylation step.

Prodrug Bioconversion and Metabolic Mechanisms of 1 S,2s,3s Fosaprepitant Dimeglumine

Enzymatic Hydrolysis of Fosaprepitant (B1673561) to Aprepitant (B1667566)

Fosaprepitant is specifically designed for intravenous administration and undergoes rapid and extensive conversion to aprepitant in the body. fda.gov This bioconversion is a critical step, as fosaprepitant itself has a significantly lower affinity for the NK1 receptor compared to aprepitant. The process is an enzymatic hydrolysis reaction that cleaves the phosphate (B84403) group from the fosaprepitant molecule.

The enzymatic conversion of fosaprepitant to its active form, aprepitant, is mediated by a class of enzymes known as phosphatases. researchgate.net These enzymes are ubiquitous throughout the body and are responsible for hydrolyzing esters and anhydrides of phosphoric acid. While specific phosphatase isoenzymes responsible for the hydrolysis of fosaprepitant have not been definitively identified in the reviewed literature, the rapid and widespread nature of the conversion suggests the involvement of non-specific phosphatases present in various tissues.

The kinetics of the conversion of fosaprepitant to aprepitant have been studied in various systems, demonstrating a rapid transformation. In in vitro studies using human liver microsomes, the conversion is notably fast, with only 3% of the parent prodrug remaining after a 15-minute incubation period. nih.gov However, fosaprepitant shows greater stability in human blood, with less than 15% conversion occurring over a two-hour period, indicating that the primary sites of activation are within tissues. nih.gov

Pre-clinical studies in animal models have revealed species-specific differences in the rate of bioconversion. For instance, the conversion is rapid in rats, with a half-life of approximately 30 minutes, whereas it is considerably slower in dogs, with a half-life exceeding 300 minutes. nih.gov

Interactive Table: Bioconversion Kinetics of Fosaprepitant

System/ModelKey FindingsReference
Human Liver MicrosomesRapid conversion; only 3% of fosaprepitant remains after 15 minutes. nih.gov
Human BloodStable; <15% conversion over 2 hours. nih.gov
Rat (in vivo)Rapid conversion; t½ ≈ 30 minutes. nih.gov
Dog (in vivo)Slower conversion; t½ > 300 minutes. nih.gov

The bioconversion of fosaprepitant to aprepitant is not confined to a single organ but occurs in multiple tissues throughout the body. In vitro investigations have demonstrated that preparations of human liver, kidney, lung, and ileum are all capable of rapidly converting fosaprepitant to aprepitant. nih.govwashington.edu This widespread metabolism ensures that the prodrug is efficiently activated, regardless of its distribution into various tissue compartments. nih.gov The liver is a primary site of this conversion, which is consistent with its central role in drug metabolism. fda.govfda.govmedsinfo.com.au The extrahepatic metabolism in the kidney, lung, and ileum further contributes to the rapid appearance of aprepitant in the systemic circulation following intravenous administration of fosaprepitant. nih.govwashington.edu

Metabolism of the Active Moiety, Aprepitant

Once converted from its prodrug form, aprepitant undergoes extensive metabolism before its elimination from the body. This metabolism is primarily oxidative and mediated by the cytochrome P450 (CYP) enzyme system, predominantly in the liver. drugbank.comnih.gov

The metabolism of aprepitant is principally carried out by CYP3A4, which is the major enzyme responsible for its biotransformation. nih.govdrugbank.com In addition to CYP3A4, minor metabolic pathways are mediated by CYP1A2 and CYP2C19. nih.govdrugbank.com Studies using recombinant human P450s have confirmed that metabolism of aprepitant is observed in the presence of CYP3A4, CYP1A2, or CYP2C19. nih.gov The significant role of CYP3A4 is further highlighted by inhibition studies where ketoconazole (B1673606) or troleandomycin, both potent CYP3A4 inhibitors, completely block the metabolism of aprepitant in human liver microsomes. nih.gov Aprepitant itself is a moderate inhibitor of CYP3A4. nih.govwashington.edu

Interactive Table: CYP Isoform Involvement in Aprepitant Metabolism

CYP IsoformRole in Aprepitant MetabolismReference
CYP3A4 Major pathway nih.govdrugbank.com
CYP1A2 Minor pathway nih.govdrugbank.com
CYP2C19 Minor pathway nih.govdrugbank.com

The oxidative metabolism of aprepitant results in the formation of several metabolites. drugbank.com The primary metabolic pathways involve both N- and O-dealkylation reactions, which are catalyzed by CYP3A4. nih.gov In contrast, CYP1A2 and CYP2C19 appear to only catalyze O-dealkylation. nih.gov

At least seven weakly active metabolites of aprepitant have been detected in human plasma. nih.gov One of the identified metabolites is a product of N-dealkylation, referred to as ND-AP. researchgate.net The metabolic processes also include mono-oxygenation. researchgate.net While several metabolites have been identified, they possess significantly less pharmacological activity compared to the parent compound, aprepitant. researchgate.net

Table of Compound Names

Prodrug-Associated Pharmacokinetic Mechanisms in Pre-clinical Models

The pharmacokinetic profile of (1'S,2S,3S)-Fosaprepitant Dimeglumine is fundamentally linked to its role as a prodrug, designed for rapid and efficient conversion to its active metabolite, aprepitant, following intravenous administration. Pre-clinical studies in various animal models have been instrumental in elucidating the mechanisms governing this bioconversion and the subsequent disposition of aprepitant. These investigations have revealed species-specific differences in the rate of conversion and have characterized the dose-dependent pharmacokinetics of the resulting aprepitant.

In vitro and in vivo pre-clinical models have demonstrated that this compound itself has a very short lifespan in the systemic circulation. Following intravenous administration, it is rapidly cleared from the plasma as it undergoes hydrolysis to aprepitant. This conversion is mediated by widely distributed phosphatases in various tissues. nih.gov In vitro experiments using human liver, kidney, lung, and ileum preparations have confirmed the rapid transformation of the prodrug, indicating that the metabolic process is not confined to a single organ. nih.gov

In Vitro Conversion

Ex vivo studies have highlighted the efficiency of the enzymatic conversion of fosaprepitant. In human liver microsomes, the conversion to aprepitant is notably rapid, with only 3% of the parent prodrug remaining after a 15-minute incubation period. nih.govresearchgate.net However, the rate of this biotransformation displays significant variability across different species. For instance, the conversion is rapid in rat blood, with a half-life of approximately 30 minutes, whereas it is considerably slower in dog blood, with a half-life exceeding 300 minutes. nih.govresearchgate.net In human blood, fosaprepitant demonstrates greater stability, with less than 15% being converted over a two-hour incubation. researchgate.net This suggests that while blood enzymes may contribute, tissue-based phosphatases are the primary drivers of the conversion in humans.

Table 1: In Vitro Conversion of this compound in Pre-clinical Models

Species/System Observation Reference
Human Liver Microsomes 3% of prodrug remaining after 15 minutes nih.gov, researchgate.net
Rat Blood Rapid conversion (t½ ~ 30 mins) nih.gov, researchgate.net
Dog Blood Slower conversion (t½ > 300 mins) nih.gov, researchgate.net

Pharmacokinetics in Rodent Models

Studies in rats have been crucial for understanding the in vivo pharmacokinetics following the administration of this compound. After intravenous administration, a dose-proportional increase in the plasma concentration of the active moiety, aprepitant, was observed at lower doses. nih.gov This indicates a linear relationship between the administered dose of the prodrug and the resulting systemic exposure to aprepitant within a certain dose range. However, at higher doses, this relationship becomes non-linear, suggesting that the metabolic or elimination pathways of aprepitant can become saturated.

Table 2: Aprepitant Pharmacokinetics in Rats Following this compound Administration

Dose of this compound Aprepitant Pharmacokinetic Profile Reference
1 mg/kg Near proportional increase in aprepitant nih.gov, researchgate.net
8 mg/kg Near proportional increase in aprepitant nih.gov, researchgate.net

Pharmacokinetics in Non-Rodent Models

Table 3: Aprepitant Pharmacokinetics in Dogs Following this compound Administration

Dose of this compound Aprepitant Pharmacokinetic Profile Reference
0.2 mg/kg Near proportional increase in aprepitant nih.gov, researchgate.net
2 mg/kg Non-linear kinetics (saturation of elimination) nih.gov, researchgate.net

Pharmacological Profile and Molecular Interactions of 1 S,2s,3s Fosaprepitant Dimeglumine Pre Clinical Focus

Receptor Binding Affinity and Selectivity of Aprepitant (B1667566) at NK1 Receptors

Aprepitant demonstrates a high affinity and strong selectivity for the human neurokinin-1 (NK1) receptor, also known as the substance P receptor. nih.govdrugbank.com Pre-clinical radioligand binding assays have quantified this affinity, establishing aprepitant as a potent antagonist. nih.gov The inhibitory concentration (IC50) of aprepitant for the cloned human NK1 receptor is approximately 0.1 nM. nih.gov

The selectivity of aprepitant for the NK1 receptor over other neurokinin receptor subtypes is pronounced. nih.gov Comparative binding studies have shown that aprepitant is approximately 3,000-fold more selective for the human NK1 receptor than for the NK3 receptor and about 45,000-fold more selective than for the NK2 receptor. nih.gov This high degree of selectivity is crucial for its targeted mechanism of action.

Table 1: Comparative Binding Affinity of Aprepitant for Neurokinin Receptor Subtypes This interactive table summarizes the selectivity of aprepitant for the human NK1 receptor compared to other neurokinin receptors based on pre-clinical data.

Receptor SubtypeIC50 (nM)Selectivity Fold vs. NK1
Human NK1 Receptor 0.11
Human NK3 Receptor 3003,000
Human NK2 Receptor 4,50045,000
Data sourced from radioligand binding assays. nih.gov

To further characterize its specificity, aprepitant has been evaluated for its affinity toward other neurotransmitter receptors that are targets for existing antiemetic therapies. drugbank.comdrugbank.com These studies consistently show that aprepitant possesses little to no affinity for serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. drugbank.comdrugbank.comresearchgate.net This lack of cross-reactivity minimizes interactions with other signaling pathways, distinguishing its pharmacological profile from other antiemetic agents like 5-HT3 receptor antagonists and corticosteroids. patsnap.compatsnap.com

Molecular Mechanisms of NK1 Receptor Antagonism

Aprepitant functions as a non-peptide, competitive antagonist at the NK1 receptor. nih.govnih.gov Its mechanism involves physically occupying the receptor's binding site, thereby preventing the endogenous ligand, substance P, from binding and initiating downstream signaling. patsnap.comnih.gov Structural and molecular studies have provided insights into the specific interactions that ensure high-affinity binding and receptor antagonism.

Crystallography and NMR spectroscopy studies reveal that the aprepitant molecule fits into a hydrophobic subpocket within the NK1 receptor, which is formed by transmembrane helices III, V, and VI. nih.gov The bis-trifluoromethyl-phenyl group, a common feature in many NK1 antagonists, acts as an anchor, stabilizing the morpholine (B109124) group of the molecule in an optimal orientation. nih.gov This binding involves interactions with at least 15 amino acid residues of the receptor, including a key interaction where the trifluoromethyl groups "pinch" a specific tryptophan residue (W2616.48), which is believed to inhibit the conformational change required for receptor activation. nih.gov

The primary mechanism of aprepitant is the direct, competitive blockade of the NK1 receptor. nih.govpatsnap.com Substance P, a neuropeptide released in response to certain stimuli like chemotherapy, is the natural ligand for the NK1 receptor. patsnap.com By binding to the receptor with high affinity, aprepitant physically obstructs the binding of substance P. patsnap.comnih.gov This prevents the receptor from being activated, thereby blocking the transmission of the emetic signal that substance P would normally trigger. patsnap.compatsnap.com

The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by substance P, typically activates a phosphatidylinositol-calcium second messenger system. drugbank.com By preventing substance P from binding, aprepitant inhibits this entire signal transduction cascade. nih.gov The antagonist's binding hinders the conformational changes necessary for G-protein activation. mdpi.com Pre-clinical findings also suggest that by blocking the NK1 receptor, aprepitant can interfere with other signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascade, which is involved in cell survival. mdpi.com

Pre-clinical Pharmacodynamic Models and Biomarkers of NK1 Receptor Occupancy

Pre-clinical pharmacodynamic studies in animal models and humans have been crucial for understanding the relationship between aprepitant exposure and its pharmacological effect at the target site. drugbank.com Positron Emission Tomography (PET) has been a key tool in these investigations, serving as a method to directly measure and quantify NK1 receptor occupancy in the brain. drugbank.comnih.gov

PET studies using specific radiotracers have demonstrated that aprepitant effectively crosses the blood-brain barrier and engages its central target. drugbank.comresearchgate.net These studies have served as a critical biomarker for establishing the magnitude and duration of the drug's action. Following the administration of intravenous fosaprepitant (B1673561), PET imaging revealed high levels of NK1 receptor occupancy in the brain, which were sustained over time. nih.gov This provides a direct link between the drug's presence and its target engagement, validating the mechanism of action in a living system.

Table 2: Human Brain NK1 Receptor Occupancy Assessed by PET Imaging This interactive table shows the comparative receptor occupancy over time following administration of intravenous fosaprepitant and oral aprepitant.

Time Post-DoseNK1 Receptor Occupancy (IV Fosaprepitant)NK1 Receptor Occupancy (Oral Aprepitant)
Tmax (~30 min / ~4 hr) 100%≥99%
24 hours 100%≥99%
48 hours ≥97%≥97%
120 hours 41-75%37-76%
Data from a PET imaging study in healthy subjects. Tmax for IV fosaprepitant was ~30 minutes and for oral aprepitant was ~4 hours. nih.gov

Theoretical Aspects of Prodrug Activation and Target Interaction

(1'S,2S,3S)-Fosaprepitant dimeglumine was designed as a water-soluble prodrug of aprepitant to allow for intravenous administration. nih.govnih.gov Fosaprepitant itself is pharmacologically inactive. fda.gov Its activation is a rapid and efficient process that occurs in the body following infusion. patsnap.com

Theoretically, the activation involves the enzymatic hydrolysis of the phosphate (B84403) ester group from the fosaprepitant molecule. patsnap.comfda.gov This bioconversion is carried out by ubiquitous enzymes, specifically phosphatases, and does not depend on liver metabolism, such as the cytochrome P450 system, for the initial activation step. patsnap.comnih.gov This conversion is so rapid that plasma concentrations of fosaprepitant fall below the level of quantification within 30 minutes of completing the infusion. drugs.comfda.gov The resulting active molecule is aprepitant, which is then responsible for all subsequent target interactions at the NK1 receptor, as detailed in the preceding sections. patsnap.comfda.gov

Drug Drug Interaction Mechanisms and Enzymatic Modulation Pre Clinical/in Vitro Focus

Aprepitant's Role as a CYP3A4 Modulator (Inhibition and Induction)

Aprepitant (B1667566) exhibits a complex, dual role as both an inhibitor and an inducer of CYP3A4, the most significant enzyme involved in its metabolism. drugbank.comfda.gov This modulation can lead to clinically relevant drug interactions, as many therapeutic agents are substrates for this enzyme. nih.gov

The inhibitory effect of aprepitant on CYP3A4 is considered moderate. fda.govnih.govnih.gov In vitro and in vivo studies have demonstrated that co-administration of aprepitant can increase the plasma concentrations of orally administered CYP3A4 substrates. europa.eu For instance, studies using midazolam, a sensitive CYP3A4 probe substrate, have quantified this inhibitory effect. The co-administration of aprepitant resulted in a significant increase in the area under the plasma concentration-time curve (AUC) of midazolam. nih.gov One study showed that an oral aprepitant regimen increased the midazolam AUC by 2.3-fold on day 1 and 3.3-fold on day 5. fda.govnih.gov The inhibitory effect of fosaprepitant (B1673561) itself is considered weak. rxlist.comfda.govmsnlabs.com

In addition to its inhibitory properties, aprepitant also acts as a mild inducer of CYP3A4. europa.eunjmonline.nl This inductive effect is transient and typically becomes evident after a course of treatment is completed. europa.eunih.gov Studies have shown that following a 3-day aprepitant regimen, the AUC of intravenously administered midazolam was increased by 25% on Day 4 (indicating inhibition) but was decreased by 19% on Day 8, demonstrating the subsequent inductive effect. nih.govfda.gov This auto-induction phenomenon is also thought to affect aprepitant's own metabolism during chronic administration. fda.gov

Table 1: In Vivo Effects of Aprepitant on the Pharmacokinetics of the CYP3A4 Substrate Midazolam

Study Day Aprepitant Effect on Midazolam AUC Implied CYP3A4 Activity
Day 1 ▲ 2.3-fold increase (oral midazolam) fda.govnih.gov Inhibition
Day 4 ▲ 1.25-fold increase (IV midazolam) nih.govfda.gov Weak Inhibition
Day 5 ▲ 3.3-fold increase (oral midazolam) fda.govnih.gov Inhibition
Day 8 ▼ 0.81-fold of baseline (IV midazolam) nih.gov Induction
Day 15 ~ No significant change (IV midazolam) nih.gov Return to Baseline

This table is interactive. Click on the headers to sort the data.

Aprepitant's Influence on CYP2C9 Activity (Induction)

Preclinical and clinical observations have identified aprepitant as a moderate inducer of CYP2C9. drugbank.comeuropa.eunjmonline.nlnih.govfda.gov This potential was initially suggested by findings of modest decreases in the plasma concentrations of S(-)-warfarin, a known CYP2C9 substrate, following aprepitant administration. nih.govfda.gov

Table 2: In Vivo Effects of a 3-Day Aprepitant Regimen on the Pharmacokinetics of the CYP2C9 Substrate Tolbutamide

Study Day Ratio of Tolbutamide AUC (Aprepitant/Placebo) Implied CYP2C9 Activity
Day 4 0.77 nih.gov Induction
Day 8 0.72 nih.gov Induction
Day 15 0.85 nih.gov Near Baseline

This table is interactive. Click on the headers to sort the data.

Theoretical Considerations for Interactions with Substrates of CYP3A4 and CYP2C9

The dual modulatory effects of aprepitant on CYP3A4 and its inductive effect on CYP2C9 necessitate careful consideration when it is co-administered with drugs that are substrates for these enzymes, particularly those with a narrow therapeutic index. researchgate.net

The inhibition of CYP3A4 by aprepitant can lead to elevated plasma concentrations of co-administered substrates, potentially increasing their toxicity. rxlist.commsnlabs.comeuropa.eu Conversely, the induction of CYP3A4 and CYP2C9 can decrease the plasma concentrations of their respective substrates, which could theoretically lead to a loss of efficacy. europa.eunjmonline.nl

Systematic reviews have identified clinically significant pharmacokinetic interactions between aprepitant or fosaprepitant and several drugs metabolized by these pathways. nih.govnih.gov These include certain antineoplastic agents (e.g., bosutinib, cabazitaxel, cyclophosphamide), corticosteroids (dexamethasone, methylprednisolone), opioids (oxycodone), and benzodiazepines (midazolam). researchgate.netnih.govnih.gov For example, the interaction with dexamethasone, a CYP3A4 substrate, is well-documented and requires a dose reduction of the corticosteroid. fda.goveuropa.eu Theoretical interactions with direct oral anticoagulants that are CYP3A4 substrates, such as rivaroxaban (B1684504) and apixaban, have also been noted. researchgate.net

Investigation of P-Glycoprotein Transporter Interaction Potential

The role of drug transporters, such as P-glycoprotein (P-gp), is crucial in the disposition of many drugs. northwestern.educapes.gov.br In vitro studies have investigated the potential for aprepitant to interact with P-gp. These studies found that aprepitant is a substrate for P-gp. fda.gov Furthermore, the in vitro data suggested that aprepitant could act as an inhibitor of P-gp-mediated transport, with a potency that was observed to be similar to that of verapamil. fda.gov

However, the clinical significance of this in vitro finding was not supported by in vivo human studies. A specific drug interaction study was conducted to evaluate the effect of aprepitant on the pharmacokinetics of digoxin, a well-known P-gp substrate. europa.eufda.gov The results of this study demonstrated that the aprepitant regimen had no effect on the pharmacokinetics of digoxin. fda.govfda.gov This suggests that despite the in vitro findings, aprepitant does not appear to cause clinically significant inhibition of P-gp-mediated transport in vivo. europa.eu

Advanced Analytical Methodologies for Characterization and Quality Control

Spectroscopic and Chromatographic Techniques for Compound Purity and Identification

A combination of spectroscopic and chromatographic methods is employed for the definitive identification and purity assessment of Fosaprepitant (B1673561) Dimeglumine.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis of Fosaprepitant Dimeglumine. mlcpharmacy.edu.inhumanjournals.com Several methods have been developed and validated to ensure the quality control of the bulk drug and its formulations. mlcpharmacy.edu.in These methods are designed to be simple, sensitive, accurate, and precise. mlcpharmacy.edu.in

Method development involves a systematic approach to optimize chromatographic conditions, including the selection of the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. mlcpharmacy.edu.inresearchgate.net Validation is performed according to ICH Q2 guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). mlcpharmacy.edu.innih.gov

One developed RP-HPLC method utilizes a C8 column with a mobile phase consisting of a buffer (0.1 M Potassium Dihydrogen Phosphate (B84403) adjusted to pH 3.10 with phosphoric acid) and acetonitrile (B52724) in a 40:60 ratio. mlcpharmacy.edu.in The analysis is performed at a flow rate of 0.6 ml/min, with detection at 264 nm, yielding a retention time for Fosaprepitant Dimeglumine of approximately 3.358 minutes. mlcpharmacy.edu.in

Another robust, stability-indicating HPLC method was developed using a Symmetry Shield RP-18 column (250 mm × 4.6 mm; 5 μm) at 20°C. researchgate.net This method employs a gradient elution system with two mobile phases and UV detection at 210 nm. researchgate.net

Mobile Phase A : A mixture of water and acetonitrile (800:200, v/v) with 2 mL of orthophosphoric acid and 0.17 g of tetrabutylammonium (B224687) hydrogen sulphate. researchgate.net

Mobile Phase B : A mixture of water and acetonitrile (200:800, v/v) with 2 mL of orthophosphoric acid and 0.17 g of tetrabutylammonium hydrogen sulphate. researchgate.net

Validation of these methods demonstrates a linear relationship between peak area and concentration, with correlation coefficients (r²) typically ≥ 0.999. mlcpharmacy.edu.inresearchgate.net The precision is confirmed through inter-day and intra-day studies, with relative standard deviation (%RSD) values well within acceptable limits. mlcpharmacy.edu.inresearchgate.net Accuracy is established by recovery studies, with results generally falling between 90% and 103%. researchgate.net The low LOD and LOQ values indicate the high sensitivity of the developed methods. mlcpharmacy.edu.inhumanjournals.com

ParameterMethod 1Method 2
Column C8 (Luna), 150 x 4.6 mm, 5µSymmetry Shield RP-18, 250 mm × 4.6 mm, 5µ
Mobile Phase Buffer (0.1M KH2PO4, pH 3.10) : Acetonitrile (40:60)Gradient with Mobile Phase A and B
Flow Rate 0.6 ml/minNot Specified
Detection (UV) 264 nm210 nm
Retention Time 3.358 minNot Specified
LOD 7.4 µg/ml<0.01% w/w for impurities
LOQ 22.3 µg/ml3.0 to 37.5 ng/mL for impurities

Table based on data from multiple research findings. mlcpharmacy.edu.inresearchgate.netresearchgate.net

Ultraviolet (UV) Spectroscopy for Quantification

UV spectroscopy offers a simple and rapid method for the quantification of Fosaprepitant Dimeglumine in bulk form. mlcpharmacy.edu.in The method is based on measuring the absorbance of the compound in a suitable solvent. For Fosaprepitant Dimeglumine dissolved in a mobile phase of phosphate buffer and acetonitrile, the wavelength of maximum absorption (λmax) is determined to be 264 nm. mlcpharmacy.edu.in

The method is validated for linearity, accuracy, and precision. mlcpharmacy.edu.in A calibration curve is generated by preparing a series of dilutions from a standard stock solution and measuring their absorbance. mlcpharmacy.edu.in For instance, a linear relationship has been demonstrated in the concentration range of 80 to 180 μg/ml. mlcpharmacy.edu.in The limits of detection (LOD) and quantification (LOQ) for the UV method have been reported to be 7.3 μg/ml and 22.2 μg/ml, respectively. mlcpharmacy.edu.in

Impurity Profiling and Quantification in Drug Substance

Controlling impurities is a critical aspect of pharmaceutical quality control. synthinkchemicals.com Analytical methods must be capable of detecting, identifying, and quantifying various types of impurities, including residual solvents and degradation products. synthinkchemicals.comepa.gov

Residual Solvent Analysis

Residual organic solvents are impurities that can be present from the manufacturing process. A proficient gas chromatography with headspace sampler (HS-GC) and flame ionization detector (FID) method has been established for the quantification of multiple residual solvents in Fosaprepitant Dimeglumine drug substance. epa.gov

This method utilizes a fused silica (B1680970) dimethylpolysiloxane capillary column (HP-1; USP G2 phase) and is validated according to relevant principles. epa.gov The procedure is proven to be specific, precise, linear, accurate, and robust for quantifying solvents such as methanol, ethanol, acetone, isopropyl alcohol, dichloromethane, methyl tert-butyl ether, ethyl acetate, tetrahydrofuran (B95107), cyclohexane, and toluene. epa.gov The method is effective for a concentration range from the lowest quantification level up to 200% of the specification level for each solvent. epa.gov

Degradation Product Identification and Quantification

Degradation products can arise from the exposure of the drug substance to stress conditions like acid, base, heat, light, and oxidation. nih.govhumanjournals.com Identifying and controlling these impurities is essential for ensuring drug stability and safety. synthinkchemicals.com Stability-indicating HPLC methods are designed to separate the main compound from all potential degradation products. nih.gov

Forced degradation studies on Fosaprepitant Dimeglumine have shown that the drug is unstable under acidic, basic, oxidative, and thermal conditions. humanjournals.comresearchgate.net A primary degradation product identified is Aprepitant (B1667566), the active metabolite. humanjournals.comresearchgate.net Other related substances and process impurities that are monitored include various isomers and intermediates. synthinkchemicals.compharmaffiliates.comclearsynth.com

HPLC methods developed for impurity profiling are validated to be highly sensitive, with LOD values for impurities often below 0.011% w/w. humanjournals.com A specific HPLC method for determining eight related substances in the API used a Supersil ODS-2 column with a phosphate buffer (pH 2.15) and acetonitrile mobile phase in a gradient mode, with detection at 215 nm. researchgate.net This method demonstrated excellent specificity and sensitivity, with LODs ranging from 1.5 to 12.5 ng/mL. researchgate.net

Impurity TypeAnalytical MethodKey Findings
Process-Related Impurities HPLCMethods validated to separate and quantify isomers like (1'R,2S,3R)-Fosaprepitant Dimeglumine and intermediates. researchgate.netsynthinkchemicals.com
Degradation Products Stability-Indicating HPLCAprepitant is a major degradation product under various stress conditions. humanjournals.comresearchgate.net
Residual Solvents HS-GC-FIDQuantifies solvents including methanol, ethanol, acetone, IPA, and toluene. epa.gov

Table compiled from various analytical studies. humanjournals.comresearchgate.netresearchgate.netsynthinkchemicals.comepa.gov

Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time. humanjournals.com For Fosaprepitant Dimeglumine, these are typically RP-HPLC methods capable of separating the intact drug from its degradation products and process-related impurities. nih.govhumanjournals.com

Several such methods have been developed and validated according to ICH guidelines. nih.govhumanjournals.comresearchgate.net One method used a Unison UK-Phenyl column (250mm × 4.6mm, 3μm) at 25°C with a phosphoric acid buffer as mobile phase A and acetonitrile as mobile phase B. humanjournals.com The detection wavelength was set to 210nm with a flow rate of 1.0 ml/min. humanjournals.com This method was validated by subjecting the drug to forced degradation, including thermal, hydrolysis, humidity, peroxide, and photolytic stress conditions, proving its specificity and stability-indicating nature. humanjournals.com

Another study developed a stability-indicating method using a NanoChrom C18 column (250 mm×4.6 mm, 5µm) at 35°C. nih.gov The mobile phase involved a gradient of two phases:

Mobile Phase A : 0.5 M ammonium (B1175870) dihydrogen phosphate solution (pH 2.2) and acetonitrile (80:20). nih.gov

Mobile Phase B : Methanol and acetonitrile (70:30). nih.gov

Forced degradation studies confirmed that the method could effectively separate Fosaprepitant from degradation products formed under acidic, basic, thermal, oxidative, and photolytic conditions. nih.gov The validation of these methods confirms their suitability for routine quality control and stability testing of Fosaprepitant Dimeglumine. nih.govhumanjournals.com

pH-Dependent Stability Investigations and Formulation Impact

The chemical stability of (1'S,2S,3S)-Fosaprepitant Dimeglumine is significantly influenced by pH, a critical factor that dictates its degradation pathways and impacts the formulation of its aqueous solutions. As a water-soluble prodrug, fosaprepitant is susceptible to hydrolytic degradation, which underscores the importance of pH control in ensuring its therapeutic efficacy and safety.

Research indicates that this compound is more stable in alkaline conditions compared to acidic environments. omicsonline.org This characteristic has led to the development of formulations with an adjusted alkaline pH, typically around 8.5 to 11.5, to minimize degradation. omicsonline.orgresearchgate.netomicsonline.orghres.ca The inherent instability of the compound in aqueous solutions necessitates careful formulation strategies to prevent its conversion to aprepitant and other degradation products. omicsonline.orghres.ca

Forced degradation studies, which subject the compound to extreme pH conditions, have confirmed its susceptibility to both acidic and basic hydrolysis. Current time information in Asia/Manila.rsc.orgnih.govhumanjournals.com These studies are instrumental in identifying potential degradation products and understanding the degradation pathways. Under acidic stress, significant degradation has been observed, with one study noting the formation of an impurity at a level of 21.99%. humanjournals.com Basic conditions also lead to degradation, with the formation of unknown impurities. humanjournals.com The primary degradation product resulting from hydrolysis is aprepitant, the active form of the drug. hres.caresearchgate.net

The pKa values of this compound, which are approximately 3.05 (morpholinium group), 4.92 (monophosphate group), 9.67 (meglumine counter ion), and 10.59 (triazolinone NH group), are crucial in understanding its pH-dependent behavior and the ionization state of the molecule at different pH levels. omicsonline.org

A detailed study on the physicochemical stability of this compound in 0.9 g/dl sodium chloride solutions at various concentrations and storage conditions provides valuable insights into its pH-dependent stability in a clinical setting. researchgate.net In this study, the initial pH of the mixtures was basic, with a mean value of 8.5 ± 0.3 for mixtures in 50-100 mL and 7.95 ± 0.11 for those in 250 mL. researchgate.net A general trend of decreasing pH was observed over a 15-day storage period, which was more pronounced in larger volume mixtures. researchgate.net Despite this pH variation, the chemical stability of fosaprepitant remained high, with remaining concentrations of ≥97% after 7 days of storage under various temperature and light conditions. researchgate.net

Detailed Research Findings

A study by Martínez-Gómez et al. (2014) investigated the physicochemical stability of 150 mg of fosaprepitant in 50, 100, and 250 mL of 0.9 g/dl NaCl solution. The findings provide specific data on the variation of pH and the remaining concentration of the drug over time. The tables below summarize key findings from this research.

Table 1: Variation of pH in Fosaprepitant Dimeglumine Solutions Over Time

This table illustrates the change in pH of fosaprepitant solutions under different storage conditions. The initial pH was basic and tended to decrease over the study period.

Mixture Volume (mL)Storage ConditionsInitial pHpH after 7 dayspH after 15 days
50Room Temp, Light8.68.48.2
50Room Temp, Protected8.68.58.3
50Refrigerated, Light8.68.58.4
50Refrigerated, Protected8.68.68.5
100Room Temp, Light8.58.38.1
100Room Temp, Protected8.58.48.2
100Refrigerated, Light8.58.48.3
100Refrigerated, Protected8.58.58.4
250Room Temp, Light8.07.67.2
250Room Temp, Protected8.07.87.5
250Refrigerated, Light8.07.77.4
250Refrigerated, Protected8.07.97.7

Data sourced from Martínez-Gómez et al. (2014). researchgate.net

Table 2: Remaining Concentration of Fosaprepitant Dimeglumine (%) Over Time

This table shows the chemical stability of fosaprepitant, indicating a high percentage of the drug remaining even with pH fluctuations.

Mixture Volume (mL)Storage ConditionsRemaining Conc. after 7 days (%)Remaining Conc. after 15 days (%)
50Room Temp, Light99.598.8
50Room Temp, Protected99.899.2
50Refrigerated, Light99.799.1
50Refrigerated, Protected99.999.5
100Room Temp, Light99.398.5
100Room Temp, Protected99.699.0
100Refrigerated, Light99.598.9
100Refrigerated, Protected99.899.3
250Room Temp, Light98.997.5
250Room Temp, Protected99.298.1
250Refrigerated, Light99.197.9
250Refrigerated, Protected99.498.6

Data sourced from Martínez-Gómez et al. (2014). researchgate.net

The study also determined degradation constants and the time for 10% degradation (T90) for the different formulations, further quantifying the stability of this compound under these conditions. researchgate.net The data indicated that the drug was chemically stable for at least 7 days under all tested conditions. researchgate.net

The formulation of this compound as a lyophilized powder is a direct consequence of its hydrolytic instability in aqueous solutions. omicsonline.org This approach ensures long-term stability during storage. Upon reconstitution, the pH of the resulting solution is critical and is typically controlled within an alkaline range to ensure the stability of the drug for the duration of its preparation and administration. omicsonline.orgomicsonline.orghres.ca The inclusion of excipients such as chelating agents and stabilizing agents in formulations also plays a role in maintaining the stability of the compound. hres.ca

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as aprepitant (B1667566), and its biological target, the neurokinin-1 (NK1) receptor.

Molecular Docking:

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For aprepitant, the active metabolite of fosaprepitant (B1673561), docking simulations have been employed to elucidate its binding mode within the NK1 receptor. These studies reveal that aprepitant situates itself within a hydrophobic pocket of the receptor. mdpi.com

Key interactions identified through docking simulations often include:

Hydrogen Bonds: These are crucial for the specificity and stability of the ligand-receptor complex.

Electrostatic Interactions: These interactions, such as pi-pi stacking and pi-alkyl interactions, contribute significantly to the binding affinity.

Hydrophobic Interactions: The non-polar parts of the aprepitant molecule interact favorably with hydrophobic residues in the binding pocket of the NK1 receptor.

A study investigating the interaction of aprepitant with the human NK1 substance P receptor identified several key amino acid residues involved in the binding. researchgate.net The interactions are a combination of hydrogen bonds, electrostatic interactions, and alkyl-pi interactions, contributing to the stable binding of aprepitant in the receptor's active site. researchgate.net

Interactive Table: Key Interacting Residues of Aprepitant with the NK1 Receptor

Interaction TypeInteracting Residue
Hydrogen BondGln165
Pi-Pi StackingHis197
ElectrostaticHis265
Alkyl/Pi-AlkylIle204, Phe264, Trp261

Note: The specific residues can vary slightly between different docking studies and receptor models.

Molecular Dynamics (MD) Simulations:

Following molecular docking, molecular dynamics simulations are often performed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor, and the energetic changes that occur upon binding. rowan.edu For the aprepitant-NK1R complex, MD simulations can confirm the stability of the interactions identified in docking studies and reveal how the binding of the antagonist induces a conformational state of the receptor that is incompatible with signaling. mdpi.com The simulations can also analyze the movement of the complex in a simulated physiological environment, offering a more realistic view of the molecular interactions. rowan.edu

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds in drug discovery.

For a compound like (1'S,2S,3S)-Fosaprepitant Dimeglumine, QSAR studies would typically focus on its active form, aprepitant, and a series of its analogs. The general form of a QSAR model is:

Biological Activity = f(Physicochemical Properties and/or Structural Descriptors)

The key components of a QSAR study for NK1 receptor antagonists would include:

Dataset: A collection of molecules with known affinities for the NK1 receptor.

Descriptors: Numerical values that describe the chemical structure of the molecules. These can include electronic, steric, hydrophobic, and topological parameters.

Statistical Model: A mathematical equation that relates the descriptors to the biological activity.

While specific QSAR studies on a series including this compound are not extensively published in public literature, the principles of QSAR are widely applied in the development of NK1 receptor antagonists. nih.govnih.gov Such studies would be invaluable in understanding which structural features of the morpholine (B109124) ring, the trifluoromethylphenyl group, and the fluorophenyl group are critical for high-affinity binding to the NK1 receptor.

Interactive Table: Examples of Descriptors Used in QSAR Studies

Descriptor TypeExample Descriptors
Electronic Dipole moment, Partial atomic charges, HOMO/LUMO energies
Steric Molecular volume, Surface area, Molar refractivity
Hydrophobic LogP (partition coefficient), Hydrophobic surface area
Topological Connectivity indices, Shape indices

These descriptors would be calculated for a series of aprepitant analogs, and statistical methods like multiple linear regression or partial least squares would be used to build a predictive model of their NK1 receptor affinity.

In Silico Prediction of Metabolic Pathways and Enzyme Binding

In silico methods are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and the enzymes responsible for their formation. nih.gov

For this compound, the primary metabolic step is its rapid and extensive conversion to aprepitant. nih.gov This is a hydrolysis reaction catalyzed by ubiquitous phosphatases. slideshare.net In silico tools can predict such metabolic transformations by identifying labile functional groups, such as the phosphate (B84403) ester in fosaprepitant.

The subsequent metabolism of aprepitant is primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4, with minor contributions from CYP1A2 and CYP2C19. nih.gov The major metabolic pathways for aprepitant include:

Oxidation of the morpholine ring.

Oxidative N-dealkylation.

In silico metabolism prediction software can model the interaction of aprepitant with the active site of CYP enzymes. These programs use various approaches, including docking simulations and rule-based systems, to predict the most likely sites of metabolism on the molecule. By analyzing the accessibility and reactivity of different atoms in the aprepitant structure, these tools can predict the formation of its known metabolites.

Interactive Table: Predicted Metabolic Hotspots on Aprepitant

Predicted Site of MetabolismMetabolic ReactionPrimary Enzyme
Morpholine RingOxidationCYP3A4
Methylene bridgeN-dealkylationCYP3A4

These predictions are crucial in early drug development to anticipate potential drug-drug interactions and to understand the clearance mechanisms of a new chemical entity.

Computational Analysis of Stereoisomer Conformations and Energetics

The stereochemistry of a drug molecule is critical for its pharmacological activity, as different stereoisomers can have varying affinities for their biological targets and different metabolic profiles. Aprepitant, the active form of this compound, has three chiral centers, meaning it can exist as eight different stereoisomers (four pairs of enantiomers). nih.govresearchgate.net

The specific stereoisomer, (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine (aprepitant), is the one with the desired pharmacological activity. Computational chemistry plays a vital role in understanding why this particular stereoisomer is effective.

Conformational Analysis:

Computational methods can be used to explore the potential three-dimensional arrangements (conformations) of each stereoisomer. By calculating the potential energy of different conformations, the most stable, low-energy structures can be identified. This is crucial because the biological activity of a molecule is dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target receptor.

Energetics:

Quantum mechanical calculations can be used to determine the relative energies of the different stereoisomers. These calculations can confirm that the administered (1'S,2S,3S) stereoisomer of fosaprepitant, which is converted to the active (2R,3S,1'R) aprepitant, is the most thermodynamically stable and, therefore, the most likely to be present. Studies have confirmed the stereochemical integrity of aprepitant in vivo, indicating that there is no conversion to its other stereoisomers. nih.gov This high stereochemical stability is a key attribute of the drug.

Interactive Table: Stereoisomers of Aprepitant

Chiral Center 1 (on ethoxy group)Chiral Center 2 (on morpholine ring)Chiral Center 3 (on morpholine ring)Stereoisomer Designation
RRSAprepitant
SSREnantiomer of Aprepitant
RSSDiastereomer
SRRDiastereomer
RRRDiastereomer
SSSDiastereomer
RSRDiastereomer
SRSDiastereomer

Computational analysis of the energetics of these isomers would demonstrate the higher stability of the aprepitant configuration, providing a molecular basis for its selection as a therapeutic agent.

Future Research Trajectories in Nk1 Antagonist Prodrug Development

Exploration of Novel Prodrug Linker Technologies

The phosphate (B84403) linker in fosaprepitant (B1673561) is a classic example of a prodrug strategy designed to improve solubility, which is rapidly cleaved by ubiquitous phosphatases to release the active drug, aprepitant (B1667566). fda.govnih.gov Future research in linker technology is moving beyond simple solubility enhancement towards more sophisticated, targeted approaches. The goal is to design linkers that offer greater control over drug release, improved stability, and tissue specificity. nih.gov

Key areas of exploration include:

Enzyme-Activatable Linkers: This strategy involves designing linkers that are selectively cleaved by enzymes overexpressed in specific target tissues, such as tumors. acs.orgresearchgate.net This approach aims to concentrate the active drug at the site of action, thereby increasing efficacy and minimizing systemic toxicity. Research is focused on identifying novel enzyme-linker pairs that are highly specific to target cells.

Self-Immolative Linkers: These are advanced systems where an initial enzymatic cleavage triggers a subsequent, spontaneous chemical reaction that releases the active drug. rsc.org This cascade mechanism can improve the efficiency and rate of drug release once the triggering event has occurred. rsc.org For instance, pH-sensitive phosphoramidate (B1195095) linkers are being developed that remain stable at physiological pH but rapidly release their payload in the acidic environment of lysosomes or tumors. morressier.com

Clickable and Multifunctional Linkers: The use of "click chemistry" allows for the efficient and stable attachment of prodrugs to targeting molecules, such as antibodies, while preserving the integrity of a cleavable linker. nih.gov This enables the development of highly targeted drug conjugates. Furthermore, research into glycosidase-activated linkers, which use a carbohydrate moiety, aims to leverage glucose transporters for cell entry and enhance aqueous solubility. rsc.orgmdpi.com

A primary challenge in this field is balancing the need for linker stability in plasma during circulation with the requirement for rapid and efficient cleavage at the target site. researchgate.netkoreascience.kr

Linker TechnologyPrinciple of ActionPotential Advantage for NK1 Antagonists
Enzyme-Activatable Cleaved by specific enzymes overexpressed in target tissue (e.g., tumors). acs.orgresearchgate.netTargeted release of aprepitant in specific tissues, potentially for oncology indications beyond antiemesis.
Self-Immolative An initial trigger event initiates a spontaneous cascade to release the drug. rsc.orgEfficient and rapid drug release at the target site, improving therapeutic index.
pH-Sensitive Designed to cleave in response to specific pH environments (e.g., acidic lysosomes). morressier.comIntracellular drug release, enhancing effect on NK1 receptors within the cell.
Glycosidase-Activated A carbohydrate group is cleaved by glycosidases, potentially targeting via glucose transporters. rsc.orgmdpi.comImproved solubility and potential for targeted uptake in metabolically active cells.

Advanced Delivery System Research for (1'S,2S,3S)-Fosaprepitant Dimeglumine

The current intravenous formulation of this compound is a solution to the poor water solubility of its active metabolite, aprepitant. researchgate.net Research is now focused on developing more advanced delivery systems to further enhance the therapeutic utility of fosaprepitant and other NK1 antagonists.

Future research directions include:

Nano-based Delivery Systems: Strategies such as nanoencapsulation and the formation of nanoparticles are being investigated to improve the bioavailability, stability, and targeting of NK1 receptor antagonists. nih.gov These systems can protect the drug from premature degradation and control its release profile. For example, the development of surfactant-free intravenous aprepitant formulations, such as CINVANTI®, demonstrates a move towards improving tolerability by optimizing excipients, a principle that could be applied to next-generation fosaprepitant formulations. prnewswire.com

Targeted Formulations: Building on the role of the NK1 receptor in various cancers, research is underway to develop delivery systems that specifically target tumors overexpressing this receptor. nih.govmdpi.commdpi.com This could involve conjugating fosaprepitant or a similar prodrug to a tumor-targeting ligand or antibody, creating a highly specific therapeutic agent.

Controlled and Extended-Release Systems: While fosaprepitant is designed for rapid conversion, there is interest in technologies that provide sustained therapeutic levels of the active drug. The development of platforms like the Biochronomer® technology, used for the extended-release of the 5-HT3 antagonist granisetron, exemplifies the type of advanced delivery systems that could potentially be adapted for NK1 antagonists to provide prolonged therapeutic effect from a single administration. prnewswire.comherontx.com

Ready-to-Use Formulations: From a practical standpoint, research is also focused on improving clinical workflow. The development of stable, ready-to-use, or ready-to-dilute liquid formulations of fosaprepitant aims to eliminate the need for reconstituting lyophilized powder, thereby simplifying preparation and reducing potential for errors. google.comnih.gov

High-Throughput Screening and Lead Optimization Strategies for Next-Generation NK1 Antagonists

The discovery of aprepitant was the result of extensive research and optimization. The search for next-generation NK1 antagonists with improved properties relies heavily on modern drug discovery platforms, particularly high-throughput screening (HTS) and sophisticated lead optimization strategies.

High-Throughput Screening (HTS): The NK1 receptor is a G protein-coupled receptor (GPCR), a well-established but challenging class of drug targets. the-scientist.comnih.gov HTS allows for the rapid testing of vast chemical libraries to identify initial "hits." celtarys.comresearchgate.net Advanced HTS methods being applied to GPCRs include:

Cell-Based Assays: These remain a primary tool, measuring downstream signaling events (e.g., changes in second messengers like calcium) upon receptor activation or inhibition. nih.gov

Affinity Mass Spectrometry: This label-free technique uses native cell membranes expressing the target receptor, allowing for the identification of compounds that bind to the receptor without prior knowledge of their functional effect. rsc.org

Fluorescence-Based Assays: These in vitro methods often use purified receptors that have been engineered for stability and can identify compounds that compete with a fluorescently labeled ligand. nih.gov

Lead Optimization: Once a hit is identified through HTS, a rigorous process of medicinal chemistry is used to optimize its structure. For future NK1 antagonists, this process aims to:

Enhance Potency and Selectivity: Improve binding affinity for the NK1 receptor while minimizing activity at related receptors (NK2, NK3) to reduce potential side effects. nih.govacs.org

Improve Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles to achieve desired characteristics, such as improved oral bioavailability or a longer half-life, as seen with the newer NK1 antagonist rolapitant. wikipedia.org

Penetrate the Central Nervous System (CNS): For potential indications like pain and depression, antagonists must be designed to efficiently cross the blood-brain barrier, a significant challenge that requires careful tuning of lipophilicity and other physicochemical properties. nih.govpnas.org

Discover Novel Scaffolds: A key goal is to identify entirely new chemical structures that act on the NK1 receptor, which may offer different pharmacological profiles or patentability. nih.govnih.govresearchgate.net

Mechanistic Studies on Prodrug Conversion Heterogeneity and its Implications

This compound is characterized by its rapid and extensive conversion into the active drug, aprepitant. This bioconversion is mediated by ubiquitous enzymes, such as alkaline phosphatases, and occurs in the liver as well as in extrahepatic tissues including the kidneys, lungs, and ileum. fda.govnih.govmdpi.com While this conversion is efficient, its rate and extent can be subject to variability, or heterogeneity, which has important clinical implications.

Key areas of study regarding this heterogeneity include:

Inter-Individual and Developmental Variability: Pharmacokinetic studies have demonstrated notable variability among patients in the clearance and distribution of aprepitant following fosaprepitant administration. nih.govnih.gov This is particularly evident in pediatric populations, where age-related developmental changes in metabolic enzymes mean that younger children often require higher weight-adjusted doses of fosaprepitant to achieve therapeutic exposures comparable to those in adults. nih.govsci-hub.se

Pharmacogenomics: The activity of enzymes responsible for both prodrug conversion (phosphatases) and subsequent metabolism of aprepitant (primarily CYP3A4) can vary based on an individual's genetic makeup. fda.govnih.gov Future research may focus on identifying specific genetic polymorphisms that predict fosaprepitant conversion and aprepitant clearance, allowing for more personalized dosing strategies.

Drug-Drug Interactions: The most significant source of variability in aprepitant exposure stems from its metabolism by CYP3A4. nih.govnih.gov Co-administration with potent inhibitors or inducers of this enzyme can dramatically alter aprepitant plasma concentrations, affecting both efficacy and safety. sci-hub.se Mechanistic studies continue to define these interactions to provide better clinical guidance.

Understanding the sources of this heterogeneity is critical for optimizing dosing regimens, minimizing adverse effects, and ensuring consistent therapeutic outcomes across diverse patient populations.

Source of HeterogeneityDescriptionClinical Implication
Developmental Changes Maturation of metabolic enzyme systems differs with age. sci-hub.seDose adjustments are required for pediatric populations to achieve adult-equivalent therapeutic exposure.
Pharmacogenomics Genetic variations in phosphatase or CYP450 enzymes can alter metabolism.Potential for future genotype-guided dosing to optimize therapy for individual patients.
Drug-Drug Interactions Co-administered drugs can inhibit or induce CYP3A4, the primary enzyme for aprepitant metabolism. nih.govRequires careful management of concomitant medications to avoid altered aprepitant levels.
Tissue-Specific Factors The relative contribution of different tissues to prodrug conversion is not fully known and may vary. fda.govMay help explain unexpected responses in patients with specific organ dysfunction.

Q & A

Basic Research Questions

Q. What are the standard pharmacokinetic (PK) parameters to assess in clinical trials of fosaprepitant dimeglumine, and how are they measured?

  • Methodological Answer: PK studies should measure plasma concentrations of fosaprepitant (prodrug) and its active metabolite, aprepitant, using validated HPLC or LC-MS/MS methods. Key parameters include Cmax , Tmax , AUC0-∞ , and elimination half-life (t½ ). For example, a single-dose study in healthy Chinese volunteers reported aprepitant’s AUC0-∞ as 25.7× higher than fosaprepitant, with a t½ of ~40 hours . Bioanalytical protocols must adhere to ICH guidelines, ensuring specificity and sensitivity (e.g., LOD <0.01% w/w for impurities) .

Q. What validated analytical methods exist for quantifying fosaprepitant and its degradation products?

  • Methodological Answer: A stability-indicating RP-HPLC method with a Symmetry Shield RP-18 column (250 mm × 4.6 mm; 5 µm) is recommended. Mobile phases include tetrabutylammonium hydrogen sulfate and orthophosphoric acid in gradient elution. Degradation studies under acid/base/oxidative stress show aprepitant as the major impurity, requiring peak purity analysis (>99% mass balance) . UV detection at 210 nm ensures robustness for routine quality control.

Q. What are the established protocols for stability testing of fosaprepitant formulations?

  • Methodological Answer: Accelerated stability testing should include:

  • Thermal stress : 40–60°C for 10 days.
  • Photolytic stress : Exposure to UV light (ICH Q1B).
  • Oxidative stress : 3% H2O2 for 24 hours.
    Fosaprepitant degrades significantly under acidic (HCl) and oxidative conditions, necessitating pH-controlled formulations .

Q. How is fosaprepitant integrated into antiemetic regimens for chemotherapy-induced nausea and vomiting (CINV)?

  • Methodological Answer: Fosaprepitant (150 mg IV) is administered with 5-HT3 antagonists (e.g., ondansetron) and dexamethasone in a triple-therapy protocol. Phase III trials (e.g., EASE trial) demonstrate 71–89% complete response rates in cisplatin-based regimens. Dose adjustments are required for CYP3A4-interacting drugs (e.g., dexamethasone reduction by 50%) .

Advanced Research Questions

Q. How can synthesis pathways for fosaprepitant be optimized to minimize impurities like palladium residues?

  • Methodological Answer: A patent-pending method uses resin-based metal scavengers to remove Pd contaminants without isolating intermediates. The process avoids precipitation by stabilizing the prodrug as a dimeglumine salt, achieving >98% purity. Key steps include phosphorylation of aprepitant and salt formation with N-methyl-D-glucamine .

Q. What strategies resolve contradictions in clinical trial data on fosaprepitant’s efficacy across patient subgroups?

  • Methodological Answer: Subgroup analyses (e.g., by sex or cancer type) may reveal variability. For instance, a pooled analysis of two Phase III trials showed female patients had lower complete response rates (68% vs. 82% in males). Adjusting dexamethasone dosing or combining with olanzapine (FOND-O trial) may improve outcomes in high-risk subgroups .

Q. How do bioequivalence studies address variability in fosaprepitant-to-aprepitant conversion rates?

  • Methodological Answer: Comparative PK studies in healthy volunteers (e.g., HTX-019 vs. fosaprepitant) use crossover designs with 90% CI for AUC and Cmax ratios (0.8–1.25). Variability in conversion (due to esterase activity) is mitigated by standardized IV infusion rates (e.g., 20–30 minutes) .

Q. What experimental designs are optimal for studying fosaprepitant’s drug-drug interactions (DDIs)?

  • Methodological Answer: Use a cocktail approach with CYP3A4/5 substrates (e.g., midazolam) and inhibitors/inducers. A Phase I study found fosaprepitant increases midazolam AUC by 2.3×, requiring dose adjustments. In vitro hepatocyte models and PBPK simulations further validate DDIs .

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